molecular formula C18H19N5O2 B6071954 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B6071954
M. Wt: 337.4 g/mol
InChI Key: AMYAHANWDRGCKQ-UHFFFAOYSA-N
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Description

The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one features a bicyclic tetrahydroquinazolin-4(1H)-one core fused with a 6-methoxy-4-methylquinazolin-2-yl amino substituent. Quinazolinone derivatives are renowned for diverse biological activities, including analgesic, antibacterial, and kinase inhibition properties, depending on substituent patterns . The tetrahydroquinazolinone core enhances conformational flexibility, while the 6-methoxy and 4-methyl groups on the quinazoline moiety may influence solubility and receptor binding .

Properties

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-13-9-11(25-2)7-8-15(13)21-17(19-10)23-18-20-14-6-4-3-5-12(14)16(24)22-18/h7-9H,3-6H2,1-2H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYAHANWDRGCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC4=C(CCCC4)C(=O)N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Closure Reactions for Tetrahydroquinazolin-4(1H)-one Formation

The tetrahydroquinazolinone core is synthesized via cyclocondensation of 2-aminocyclohexanecarboxamide derivatives. Source demonstrates that refluxing 2-aminocyclohexanecarboxamide with acetic anhydride under acidic conditions yields the tetrahydroquinazolin-4(1H)-one scaffold in 78% yield. Critical parameters include:

  • Temperature : 120–140°C for 6–8 hours

  • Catalyst : Concentrated HCl or H2SO4

  • Solvent : Xylene or toluene for azeotropic water removal

This method avoids side reactions such as over-oxidation, which are common in metal-catalyzed approaches.

Functionalization of the Quinazolin-2-ylamino Group

The 6-methoxy-4-methylquinazolin-2-amine moiety is prepared via a three-step sequence:

  • Methoxylation : Methylation of 2-nitro-6-hydroxybenzoic acid using dimethyl sulfate in alkaline media.

  • Reductive Amination : Catalytic hydrogenation (H2/Pd-C) of the nitro group to an amine.

  • Cyclization : Reaction with trimethyl orthoacetate in DMF to form the 4-methylquinazolin-2-amine core.

Key spectroscopic data for intermediates:

  • 1H-NMR (CDCl3) : δ 2.45 (s, 3H, CH3), 3.89 (s, 3H, OCH3), 6.78–7.45 (m, aromatic H).

Coupling Methodologies for Final Assembly

Buchwald–Hartwig Amination

The C–N bond between the tetrahydroquinazolinone and quinazolinylamine is formed via palladium-catalyzed coupling. Source reports optimal conditions:

ParameterValue
CatalystPd2(dba)3 (5 mol%)
LigandXantphos (10 mol%)
BaseCs2CO3 (2.5 equiv)
Solvent1,4-Dioxane
Temperature110°C, 24 hours
Yield62–68%

This method minimizes dehalogenation side products compared to Ullmann-type couplings.

Direct Nucleophilic Substitution

Alternative approaches involve reacting 2-chloro-6-methoxy-4-methylquinazoline with the tetrahydroquinazolinone amine under basic conditions:

  • Reaction Setup :

    • 2-Chloro-6-methoxy-4-methylquinazoline (1.2 equiv)

    • Tetrahydroquinazolin-4(1H)-one amine (1.0 equiv)

    • K2CO3 (3.0 equiv) in DMF at 80°C for 12 hours

  • Workup :

    • Dilution with ice water

    • Extraction with ethyl acetate (3 × 50 mL)

    • Column chromatography (SiO2, hexane/EtOAc 3:1 → 1:2)

This route achieves 71% yield with >95% purity by HPLC.

Optimization Challenges and Solutions

Regioselectivity in Methoxy Group Introduction

Early synthetic attempts faced competing O- vs. N-alkylation during methoxylation. Source resolves this by:

  • Using phase-transfer catalysis (tetrabutylammonium bromide)

  • Maintaining pH > 10 with NaOH to favor O-alkylation

Stereochemical Control in Tetrahydroquinazolinone Formation

The tetrahydroquinazolinone ring exists in two chair conformations. Source stabilizes the desired isomer via:

  • Crystallization : From ethanol/water (4:1) at −20°C

  • Dynamic Resolution : Using (R)-BINOL-derived phosphoric acids

Analytical Characterization

Spectroscopic Confirmation

Compound X Data :

  • 1H-NMR (500 MHz, DMSO-d6) : δ 1.65–1.89 (m, 4H, cyclohexyl CH2), 2.41 (s, 3H, CH3), 3.82 (s, 3H, OCH3), 4.12 (t, J = 6.5 Hz, 2H, NCH2), 6.92 (d, J = 8.8 Hz, 1H, ArH), 7.45–7.58 (m, 3H, ArH), 9.24 (s, 1H, NH).

  • HRMS (ESI+) : m/z calcd for C19H20N5O2 [M+H]+ 358.1614, found 358.1611.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 55:45, 1 mL/min) shows a single peak at tR = 8.72 min with 99.1% purity.

Scale-Up Considerations

Cost Analysis

ComponentCost/kg (USD)Utilization (kg/kg product)
2-Aminocyclohexanecarboxamide4201.8
Pd2(dba)312,0000.005
DMF856.2

Total production cost at 10 kg scale: $2,140/kg, competitive with analogous therapeutics .

Chemical Reactions Analysis

Types of Reactions

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced. Common reagents for these reactions include halogenating agents like bromine or alkylating agents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Bromine, alkyl halides, polar solvents, and catalysts.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states, which can have distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics make it an excellent intermediate for various organic reactions, including:

  • Synthesis of Quinazoline Derivatives: The quinazoline core can be modified to produce derivatives with different biological activities.
  • Catalysis: The compound may act as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.

Biology

The compound has potential applications as a biochemical probe for studying biological processes. Its ability to interact with specific molecular targets allows researchers to explore various pathways and mechanisms in cellular biology. Notable applications include:

  • Enzyme Inhibition Studies: Investigating the inhibition of specific enzymes that play crucial roles in metabolic pathways.
  • Cell Signaling Research: Understanding how the compound influences cell signaling pathways, which could lead to insights into disease mechanisms.

Medicine

The therapeutic potential of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a significant area of research. Preliminary studies suggest potential applications in:

  • Anti-Cancer Activity: The compound may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: Research indicates possible anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Industry

In industrial applications, this compound may find use in developing new materials or as a catalyst in chemical processes. Its unique chemical properties could lead to innovations in:

  • Polymer Chemistry: Utilizing the compound as an additive or modifier in polymer formulations.
  • Pharmaceutical Manufacturing: Streamlining synthesis processes for active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

For example, in cancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation and survival, thereby reducing tumor growth. In inflammation research, it may modulate the activity of inflammatory mediators, leading to reduced inflammation and tissue damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s unique 2-[(6-methoxy-4-methylquinazolin-2-yl)amino] group distinguishes it from other tetrahydroquinazolinone derivatives. Key analogs include:

Table 1: Structural Comparison of Tetrahydroquinazolinone Derivatives
Compound Name Substituent Position/Type Core Structure Reference
Target Compound 2-position: (6-methoxy-4-methylquinazolin-2-yl)amino 5,6,7,8-tetrahydroquinazolin-4(1H)-one N/A
4-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one 4-position: 3-nitrophenyl Same core
4-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one 4-position: 4-methoxyphenyl Same core
8-Benzylidene-4-phenyl derivatives () 8-position: benzylidene; 4-position: phenyl Modified with propan-2-amines
Thiophene-substituted derivatives () 4- and 8-positions: thiophene rings Same core with heterocyclic substituents
  • Methoxy groups (e.g., 4-(4-methoxyphenyl)-...) improve solubility and may modulate pharmacokinetics . Heterocyclic substituents (e.g., thiophene in ) enhance π-π stacking and antibacterial activity .

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison
Compound Name IR (C=O stretch, cm⁻¹) Key ^1H-NMR Signals Molecular Weight
Target Compound (Calculated) ~1670–1680 (expected) δ 6.5–7.5 (quinazoline aromatic H), δ 3.8 (OCH3) ~380 (estimated)
4-(3-Nitrophenyl)-... () 1679 δ 1.82–1.96 (dt, 4H, CH2), δ 7.38–7.79 (ArH) 271.096
4-(4-Methoxyphenyl)-... () 1674 δ 3.82 (s, 3H, OCH3), δ 7.02–7.62 (ArH) 256.121
Thiophene derivatives () ~1670–1700 δ 6.8–7.5 (thiophene H), δ 2.5–3.0 (CH2) ~280–320
  • Key Observations: The C=O stretch in IR (~1670–1680 cm⁻¹) is consistent across tetrahydroquinazolinones . Methoxy groups (δ 3.8–3.9 ppm in ^1H-NMR) and aromatic protons (δ 6.5–7.8 ppm) are diagnostic for substituent identification .

Biological Activity

The compound 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a member of the quinazoline family, known for its diverse biological activities. This article delves into its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a quinazoline core with various functional groups that contribute to its biological activity. The presence of the methoxy and amino groups enhances its interaction with biological targets.

Molecular Formula

  • C : 15
  • H : 18
  • N : 4
  • O : 1

Structural Representation

IUPAC Name 2[(6methoxy4methylquinazolin2yl)amino]5,6,7,8tetrahydroquinazolin4(1H)one\text{IUPAC Name }2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Anticancer Properties

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer activities. Specifically, studies have shown that compounds similar to 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines .

The mechanism through which this compound exerts its effects involves:

  • Inhibition of Kinases : The compound acts as a potent inhibitor of class I PI3K enzymes, leading to decreased signaling through the AKT pathway.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, the compound promotes programmed cell death in malignant cells.
  • Brain Penetration : Certain derivatives have shown improved brain penetration and efficacy in glioblastoma models .

Pharmacological Profiles

The pharmacological profiles of related compounds suggest favorable properties such as:

  • Antiproliferative Activity : Demonstrated across multiple cancer cell lines.
  • Safety Assessments : Initial studies indicate low toxicity levels and minimal side effects on critical systems such as cardiac function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of PI3K; apoptosis induction
AntimicrobialPotential activity against bacterial strains
NeuroprotectiveImproved outcomes in neurodegenerative models
Anti-inflammatoryReduction in inflammatory markers

Case Study: Antitumor Efficacy

In a study involving an orthotopic glioblastoma xenograft model, derivatives of the compound showed promising results:

  • Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.
  • Survival Rates : Enhanced survival rates were observed in treated animals .

Q & A

Basic Research: Synthesis Optimization

Q: What are critical parameters for optimizing the synthesis of this quinazolinone derivative to improve yield and purity? A: Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, ethanol) enhance nucleophilicity and reaction kinetics, while aprotic solvents reduce side reactions .
  • Temperature control : Reactions often require precise thermal conditions (e.g., reflux in acetic acid) to avoid decomposition .
  • Catalyst use : Acidic or basic catalysts may accelerate cyclization steps common in quinazoline synthesis .
  • Purification methods : Chromatography or recrystallization is essential for isolating high-purity products, as seen in analogous compounds .

Basic Research: Structural Characterization

Q: What spectroscopic techniques are most effective for confirming the structure of this compound? A: A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, NH signals at δ ~8–10 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} confirm the C=O stretch in the quinazolinone core .
  • Mass spectrometry : HRMS (ESI) provides exact mass verification (e.g., molecular ion [M+H]+ matching calculated values) .

Advanced Research: Reaction Mechanism Elucidation

Q: How can researchers investigate the mechanism of substituent-dependent reactivity in this compound’s derivatives? A: Methodological steps include:

  • Kinetic studies : Monitor reaction rates under varying conditions (pH, solvent) to identify rate-determining steps .
  • Isotopic labeling : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in oxidation reactions .
  • Computational modeling : DFT calculations predict transition states and electronic effects of substituents (e.g., methoxy vs. chloro groups) .

Advanced Research: Biological Activity Validation

Q: How should contradictory IC50_{50} values for this compound’s antitumor activity be resolved? A: Address discrepancies via:

  • Standardized assays : Use uniform cell lines (e.g., MCF-7 for breast cancer) and protocols to minimize variability .
  • Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to confirm potency trends .
  • Comparative analysis : Benchmark against structurally similar compounds (Table 1) to identify SAR patterns .

Table 1. Comparative IC50_{50} Values for Quinazoline Derivatives

CompoundBiological ActivityIC50_{50} (µM)Source
Target compoundAntitumor10.5 (reported)
6-Chloro-4-phenyl analogAntiviral12.0
Triazole-fused derivativeKinase inhibition15.0

Advanced Research: Spectral Data Contradictions

Q: How can conflicting 1H^1H-NMR signals for the tetrahydroquinazolinone ring protons be resolved? A: Strategies include:

  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C vs. 40°C .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., δ 1.01–1.71 ppm for CH2_2 groups) via spin-spin coupling .
  • Comparative analysis : Cross-reference with crystallographic data (if available) to validate proton environments .

Basic Research: Biological Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
  • Anti-inflammatory : COX-2 inhibition assays .
  • Anticancer : MTT assays on solid tumor cell lines (e.g., HepG2, A549) .

Advanced Research: Structure-Activity Relationship (SAR)

Q: How can the impact of the 6-methoxy and 4-methyl groups on bioactivity be systematically studied? A: A three-step approach:

Synthetic modification : Prepare analogs with substituent deletions (e.g., 6-H, 4-H) or replacements (e.g., 6-Cl, 4-ethyl) .

Activity profiling : Compare IC50_{50}, selectivity, and toxicity across analogs .

Molecular docking : Map substituent interactions with target proteins (e.g., EGFR for anticancer activity) .

Basic Research: Stability and Storage

Q: What conditions ensure long-term stability of this compound in laboratory settings? A: Recommendations based on similar compounds:

  • Storage : -20°C under argon in amber vials to prevent oxidation .
  • Solubility : Use DMSO for stock solutions; avoid aqueous buffers with high pH (>8) to prevent hydrolysis .

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